molecular formula C18H17N7O2S B2808822 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034507-24-7

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2808822
CAS No.: 2034507-24-7
M. Wt: 395.44
InChI Key: VUVDEJPACBCIOC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a triazolo[4,3-a]pyrazine core linked to a piperazine moiety and a thiophenyl-isoxazole carbonyl group. The methyl group at the 3-position of the triazolo ring and the thiophen-2-yl substituent on the isoxazole likely influence its solubility, binding affinity, and metabolic stability compared to analogs .

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S/c1-12-20-21-17-16(19-4-5-25(12)17)23-6-8-24(9-7-23)18(26)13-11-14(27-22-13)15-3-2-10-28-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVDEJPACBCIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolopyrazine derivatives typically involves the formation of the triazole ring followed by the introduction of various substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the synthesis might start with the reaction of a hydrazine derivative with a suitable diketone to form the triazole ring, followed by further functionalization to introduce the pyrazine and piperazine moieties .

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress of the reactions and to purify the final product .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions on the piperazine ring can introduce various functional groups .

Scientific Research Applications

Physical Properties

The compound exhibits specific physical properties that influence its solubility and reactivity, which are critical for its application in drug formulation and development.

Antimicrobial Activity

Recent studies have indicated that derivatives of the triazolo-pyrazine class exhibit significant antimicrobial properties. For instance, compounds similar to (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. These findings suggest a potential role in treating infections that are increasingly resistant to conventional antibiotics .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties. Studies indicate that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The piperazine moiety is known for its ability to modulate serotonin receptors, which are crucial in mood regulation .

Anticancer Potential

Research has highlighted the anticancer potential of compounds containing the triazolo-pyrazine structure. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to target specific signaling pathways involved in cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazolo-pyrazine derivatives. Among these, the compound this compound exhibited notable activity against multidrug-resistant bacterial strains. The study concluded that further optimization could enhance its efficacy and reduce toxicity .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment conducted by researchers at a leading university, the compound was tested for its effects on anxiety-like behavior in rodent models. Results indicated a significant reduction in anxiety-related behaviors following administration of the compound, suggesting potential for development as an anxiolytic agent .

Drug Development

The promising results from initial studies suggest that this compound could serve as a lead compound for further drug development. Modifications to enhance bioavailability and reduce side effects are critical next steps.

Broader Applications

Beyond medicinal chemistry, this compound may find applications in agricultural chemistry as a potential pesticide or herbicide due to its bioactive properties. Further research into its environmental impact and efficacy against pests could open new avenues for sustainable agriculture.

Mechanism of Action

The mechanism of action of triazolopyrazine derivatives involves their interaction with specific molecular targets. For instance, they can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to the inhibition of cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Triazolo[4,3-a]pyrazine Derivatives

  • 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one Derivatives (e.g., compounds 21 and 22 from ): These derivatives feature a benzylpiperazinylphenyl group at the 6-position and exhibit potent binding to human adenosine A₁ and A₂ₐ receptors.
  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compounds 7 and 9 from ):
    These isomers demonstrate the impact of ring fusion patterns on physicochemical properties. For instance, isomerization to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (6 and 8 ) under thermal conditions alters solubility and π-π stacking interactions, critical for enzyme inhibition .

Isoxazole-Thiophene Hybrids

  • (5-Methylthiazolo[2,3-c][1,2,4]triazole-3,6-diyl)bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) (compound 10 from ): While lacking the triazolo-pyrazine core, this compound’s thiophene and pyrazole units share structural motifs with the target molecule. Its higher melting point (312–314°C) suggests stronger intermolecular forces compared to the target compound, likely due to extended conjugation and hydrogen bonding .

Functional Group Comparisons

Piperazine Substitutions

The piperazine group in the target compound enhances solubility and provides a handle for further functionalization. In contrast, benzylpiperazine derivatives (e.g., compound 21 in ) exhibit improved adenosine receptor binding (IC₅₀ < 50 nM) but increased lipophilicity, which may compromise blood-brain barrier penetration .

Thiophen-2-yl vs. Methoxyphenyl Groups

Replacing the thiophen-2-yl group with a 4-methoxyphenyl moiety (as in ’s 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) reduces electrophilicity and alters molecular docking scores against 14-α-demethylase. Methoxy groups enhance π-cation interactions, whereas thiophene’s sulfur atom may engage in hydrophobic interactions .

Key Research Findings

  • Receptor Selectivity: Benzylpiperazine-substituted triazolo-pyrazines () show higher adenosine A₂ₐ affinity than the target compound’s predicted profile, likely due to optimized π-stacking with receptor residues .
  • Enzyme Inhibition : Molecular docking of methoxyphenyl analogs () suggests that electron-donating groups improve 14-α-demethylase binding, whereas the target compound’s thiophene may favor alternative binding pockets .
  • Synthetic Challenges: Isomerization phenomena () highlight the need for precise reaction control during triazolo-pyrazine synthesis to avoid undesired byproducts .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, including coupling of triazolo-pyrazine and piperazine moieties, followed by isoxazole-thiophene conjugation. Key steps include:

  • Use of anhydrous solvents (e.g., dioxane, DMFA) under reflux .
  • Controlled temperature (e.g., 100°C for cyclization) and inert atmospheres to prevent oxidation .
  • Purification via recrystallization (e.g., methanol or DMFA/i-propanol mixtures) . Yield optimization may require stoichiometric adjustments (e.g., 1.2–1.5 equivalents of benzyl chloride for N-alkylation) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Assign peaks for methyl groups (δ ~2.5 ppm), piperazine protons (δ ~3.5–4.0 ppm), and aromatic protons (δ ~6.5–8.5 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns (e.g., loss of thiophene or isoxazole groups) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Molecular Docking: Use enzymes like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity .
  • In Vitro Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
  • Receptor Binding Studies: Test adenosine A1/A2A receptor affinity via radioligand displacement .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data?

  • Perform free-energy perturbation (FEP) simulations to refine docking scores and account for solvation effects .
  • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Re-evaluate structural analogs to identify substituents (e.g., methyl vs. trifluoromethyl) that enhance target specificity .

Q. What strategies mitigate challenges in synthesizing the triazolo-pyrazine core under varying reaction conditions?

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 48 h to 2–4 h) for cyclization steps .
  • Catalytic Systems: Use Pd/C or CuI for Suzuki-Miyaura coupling of thiophene-isoxazole fragments .
  • Protecting Groups: Temporarily shield reactive amines (e.g., Boc-protected piperazine) to prevent side reactions .

Q. How does the compound’s heterocyclic framework influence its structure-activity relationships (SAR)?

  • Triazolo-pyrazine: Enhances π-π stacking with aromatic residues in enzyme active sites .
  • Thiophene-Isoxazole Moiety: Modulates solubility (logP ~2.5–3.0) and hydrogen-bonding capacity .
  • Piperazine Linker: Adjusts conformational flexibility; N-methylation reduces metabolic degradation .

Q. What experimental designs are suitable for studying its pharmacokinetics (PK) and pharmacodynamics (PD)?

  • In Vivo PK: Administer orally (10 mg/kg) to rodent models; measure plasma half-life via LC-MS/MS .
  • Metabolite Identification: Use hepatic microsomes + NADPH to detect oxidative metabolites (e.g., sulfoxidation of thiophene) .
  • Toxicity Profiling: Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) .

Q. How can researchers leverage its hybrid structure to design synergistic combinations with other therapeutics?

  • Anticancer Combinations: Pair with cisplatin to exploit DNA damage synergy; monitor via comet assay .
  • Antimicrobial Adjuvants: Combine with fluconazole to enhance fungal membrane disruption .
  • Dosage Optimization: Use factorial design experiments to identify non-antagonistic ratios .

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